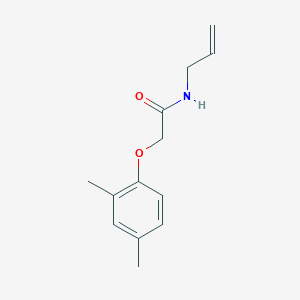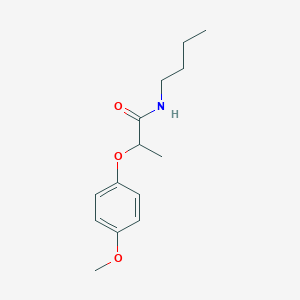![molecular formula C10H8F3N3S B4700240 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4700240.png)
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
描述
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a triazole ring and a thiol group, which makes it a versatile molecule for various applications.
科学研究应用
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is its use as a reagent in cell viability assays. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is converted to formazan by mitochondrial enzymes in live cells, and the amount of formazan produced is directly proportional to the number of viable cells. This property makes 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol an essential reagent in drug discovery and toxicology studies.
In addition to its use in cell viability assays, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an anticancer agent. Studies have shown that 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspase-3 and inhibiting NF-κB. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but studies have shown that it can interact with various cellular targets. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in redox regulation. This inhibition can lead to the accumulation of reactive oxygen species and induce apoptosis in cancer cells.
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to interact with the microtubule network, leading to the disruption of the cytoskeleton and cell death. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects on cells. As mentioned earlier, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspase-3 and inhibiting NF-κB. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in extracellular matrix degradation. This inhibition can lead to the inhibition of tumor invasion and metastasis.
实验室实验的优点和局限性
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several advantages as a reagent in cell viability assays. It is easy to use, and the assay can be performed in a high-throughput manner. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is stable and can be stored for an extended period, making it a cost-effective reagent. However, there are also limitations to the use of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol in cell viability assays. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can only be used in live cells, and the assay cannot distinguish between different modes of cell death. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can be affected by various factors, such as pH and temperature, which can lead to inaccurate results.
未来方向
There are several future directions for the study of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol-based therapeutics for cancer treatment. Studies have shown that 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has anticancer properties, and further research is needed to optimize its therapeutic potential. Another potential direction is the use of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol in the development of biosensors for the detection of reactive oxygen species. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to interact with reactive oxygen species, and its use in biosensors can lead to the development of sensitive and specific detection methods.
Conclusion
In conclusion, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a versatile compound that has gained significant attention in scientific research. Its unique properties make it a valuable reagent in cell viability assays and a promising candidate for cancer therapy. Further research is needed to optimize its therapeutic potential and explore its other potential applications.
属性
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-6-14-15-9(17)16(6)8-5-3-2-4-7(8)10(11,12)13/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFAXBIDCUYREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)

![3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4700183.png)
![N-(4-bromophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4700194.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4700200.png)
![5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700207.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)
![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4700219.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4700228.png)
![ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4700232.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)